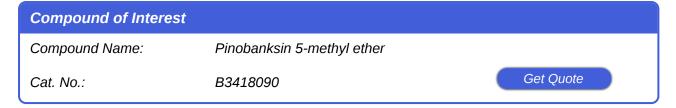


Pinobanksin 5-Methyl Ether: A Comprehensive Technical Guide on its Therapeutic Potential

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinobanksin 5-methyl ether is a naturally occurring flavonoid, predominantly found in bee propolis and various plant sources. As a derivative of pinobanksin, it belongs to the flavanone class of polyphenols, which are recognized for their diverse biological activities. This technical guide provides an in-depth overview of the current scientific understanding of **Pinobanksin 5-methyl ether**'s potential therapeutic applications, focusing on its antioxidant, anti-inflammatory, anticancer, and anti-Helicobacter pylori properties. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Chemical and Physical Properties

Pinobanksin 5-methyl ether, with the chemical formula $C_{16}H_{14}O_5$ and a molecular weight of 286.28 g/mol , is structurally characterized by a flavanone backbone with a methoxy group at the C-5 position.[1]



Property	Value
CAS Number	119309-36-3
Molecular Formula	C16H14O5
Molecular Weight	286.28 g/mol
SMILES	COC1=CC(=O)C2=C(O1)C(C(C3=CC=CC=C3) O2)O
Storage	Store at < -15°C in a well-closed container.

Potential Therapeutic Applications

Current research, primarily on propolis extracts containing **Pinobanksin 5-methyl ether** and its parent compound pinobanksin, suggests several promising therapeutic avenues.

Antioxidant Activity

Pinobanksin 5-methyl ether exhibits antioxidant properties by scavenging reactive oxygen species (ROS), which are implicated in various pathological conditions, including cardiovascular and neurodegenerative diseases.[1] Its antioxidant mechanism is attributed to its ability to donate hydrogen atoms or electrons, thereby stabilizing free radicals.[1]

Quantitative Data: In Vitro Antioxidant Activity

Assay	IC ₅₀ (μg/mL)	Source
DPPH Radical Scavenging	98.4	Mexican Brown Propolis
ABTS Radical Scavenging	Weak Activity	Mexican Brown Propolis

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is adapted from general methodologies for assessing the antioxidant activity of natural compounds.

• Reagent Preparation:



- Prepare a stock solution of Pinobanksin 5-methyl ether in a suitable solvent (e.g., methanol or DMSO).
- Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.
- Assay Procedure:
 - In a 96-well microplate, add 100 μ L of various concentrations of the **Pinobanksin 5-methyl ether** solution.
 - Add 100 μL of the DPPH solution to each well.
 - Incubate the plate in the dark at room temperature for 30 minutes.
 - Measure the absorbance at 517 nm using a microplate reader.
 - A control well containing the solvent and DPPH solution is used as a reference.
 - The percentage of DPPH radical scavenging activity is calculated using the formula: %
 Inhibition = [(Abs_control Abs_sample) / Abs_control] x 100
 - The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of **Pinobanksin 5-methyl ether**.

Anti-inflammatory Activity

While direct quantitative data for **Pinobanksin 5-methyl ether** is limited, studies on propolis extracts containing this compound and its parent flavonoid, pinobanksin, indicate significant anti-inflammatory potential. The proposed mechanism involves the modulation of key inflammatory signaling pathways, such as NF- κ B, and the reduction of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF- α), and interleukin-6 (IL-6).[2]

Experimental Protocol: In Vitro Nitric Oxide (NO) Production Inhibition Assay

This protocol describes a common method for evaluating the anti-inflammatory effects of compounds in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).



- Cell Culture and Treatment:
 - Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
 - Pre-treat the cells with various concentrations of Pinobanksin 5-methyl ether for 1-2 hours.
 - Stimulate the cells with LPS (e.g., 1 μg/mL) for 24 hours to induce NO production.
- Nitrite Quantification (Griess Assay):
 - Collect the cell culture supernatant.
 - Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
 - Incubate at room temperature for 10-15 minutes.
 - Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
 - A standard curve using sodium nitrite is generated to quantify the nitrite concentration.
 - The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Anticancer Activity

Pinobanksin 5-methyl ether has demonstrated cytotoxic effects against several human cancer cell lines. This suggests its potential as a lead compound for the development of novel anticancer agents. The proposed mechanism for related flavonoids involves the induction of apoptosis through the activation of caspase signaling pathways.

Quantitative Data: In Vitro Cytotoxic Activity



Cell Line	Cancer Type	IC₅₀ (μg/mL)
HS-578T	Breast	29.4
PC-3	Prostate	35.7
HeLa	Cervical	52.8

Experimental Protocol: MTT Cell Viability Assay

This protocol outlines a standard method for assessing the cytotoxicity of a compound against cancer cells.

- Cell Seeding and Treatment:
 - Seed cancer cells (e.g., HS-578T, PC-3, HeLa) in a 96-well plate and allow them to attach overnight.
 - Treat the cells with a range of concentrations of Pinobanksin 5-methyl ether and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

MTT Assay:

- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
- Shake the plate for 15 minutes to ensure complete dissolution.
- Measure the absorbance at a wavelength of 570 nm.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the vehicle-treated control cells.



 Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell viability.

Anti-Helicobacter pylori Activity

Studies on Georgian and other propolis extracts have identified **Pinobanksin 5-methyl ether** as a constituent and have demonstrated significant activity against Helicobacter pylori.[4][5][6] While a specific Minimum Inhibitory Concentration (MIC) for the isolated **Pinobanksin 5-methyl ether** has not been reported in the reviewed literature, a positive correlation between its presence and the anti-H. pylori activity of propolis extracts has been suggested.[7]

Experimental Protocol: Broth Microdilution MIC Assay for H. pylori

This protocol is a standard method for determining the minimum inhibitory concentration of a compound against H. pylori.

- Bacterial Culture and Inoculum Preparation:
 - Culture H. pylori on an appropriate agar medium (e.g., Columbia agar with 5% sheep blood) under microaerophilic conditions.
 - Prepare a bacterial suspension in a suitable broth (e.g., Brucella broth with 5% fetal bovine serum) and adjust the turbidity to a 0.5 McFarland standard.
- Assay Procedure:
 - In a 96-well microplate, prepare serial two-fold dilutions of Pinobanksin 5-methyl ether in the broth.
 - Add the prepared bacterial inoculum to each well.
 - Include a positive control (bacteria with no compound) and a negative control (broth only).
 - Incubate the plates under microaerophilic conditions at 37°C for 72 hours.
- MIC Determination:



• The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

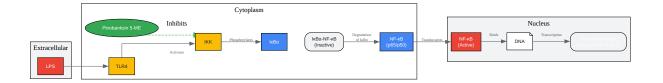
Molecular Mechanisms of Action: Signaling Pathways

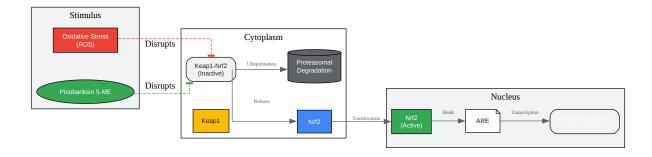
The therapeutic effects of flavonoids like **Pinobanksin 5-methyl ether** are often attributed to their ability to modulate intracellular signaling pathways. Based on studies of the parent compound pinobanksin and other related flavonoids, two key pathways are of particular interest: the NF-κB and Nrf2 pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Flavonoids are known to inhibit this pathway.







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